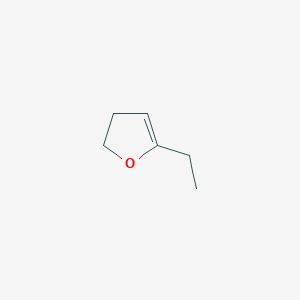

Furan, 5-ethyl-2,3-dihydro-

Description

Its structure consists of a five-membered furan ring with two adjacent saturated carbon atoms (positions 2 and 3) and an ethyl substituent at position 5. This compound belongs to the dihydrofuran family, which is characterized by reduced reactivity compared to fully unsaturated furans due to the absence of conjugated double bonds.

Properties

CAS No. |

38614-09-4 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

5-ethyl-2,3-dihydrofuran |

InChI |

InChI=1S/C6H10O/c1-2-6-4-3-5-7-6/h4H,2-3,5H2,1H3 |

InChI Key |

CPMMVQJCVZTIRV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 5-ethyl-2,3-dihydro- can be achieved through several methods. One common approach involves the hydrogenation of 5-ethylfuran under specific conditions to partially reduce the furan ring, resulting in the 2,3-dihydro derivative. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is conducted under a hydrogen atmosphere at elevated temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of Furan, 5-ethyl-2,3-dihydro- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the hydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions

Furan, 5-ethyl-2,3-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Further reduction can lead to the complete saturation of the furan ring.

Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using Pd/C or other hydrogenation catalysts.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents can be employed under controlled conditions.

Major Products

Oxidation: Formation of 5-ethyl-2,3-dihydro-2-furanone.

Reduction: Formation of 5-ethyl-tetrahydrofuran.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Furan, 5-ethyl-2,3-dihydro- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of Furan, 5-ethyl-2,3-dihydro- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,3-Dihydro-5-Methylfuran (CAS 1487-15-6)

- Molecular Formula : C₅H₈O

- Molecular Weight : 84.1164 g/mol

- Structure : Features a methyl group at position 5 and a saturated 2,3-dihydro ring.

- Thermodynamic Data :

- Key Differences : The ethyl substituent in 5-ethyl-2,3-dihydrofuran increases molecular weight (C₆H₁₀O vs. C₅H₈O) and may enhance lipophilicity compared to the methyl analog.

2,3-Dihydrofuran (CAS 1191-99-7)

5-Ethyl-2,3-Dihydro-[1,4]dithiine (CAS 23230-02-6)

- Molecular Formula : C₆H₁₀S₂

- Molecular Weight : 146.277 g/mol

- Structure : Replaces oxygen atoms in the furan ring with sulfur, forming a dithiine derivative.

- Synthesis : Achieved with 78% yield via optimized routes, as reported by LookChem .

- Key Differences : Sulfur atoms increase molecular weight and alter electronic properties, leading to distinct reactivity (e.g., susceptibility to oxidation) compared to oxygen-containing furans.

5-Ethyl-(3H)-Furan-2-one (CAS 2313-01-1)

- Molecular Formula : C₆H₈O₂

- Molecular Weight : 112.1265 g/mol

- Structure : A lactone (cyclic ester) with an ethyl group and a ketone oxygen.

- Applications: Used in flavor and fragrance industries due to its lactone structure, which is absent in non-cyclic dihydrofurans .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent | Notable Property/Data |

|---|---|---|---|---|---|

| 5-Ethyl-2,3-dihydrofuran | C₆H₁₀O | 98.14 (calculated) | - | Ethyl (C5) | Inferred higher lipophilicity |

| 2,3-Dihydro-5-methylfuran | C₅H₈O | 84.1164 | 1487-15-6 | Methyl (C5) | ΔrH° = -9.6 ± 3.3 kJ/mol (gas phase) |

| 2,3-Dihydrofuran | C₄H₆O | 70.0898 | 1191-99-7 | None | High ring-opening reactivity |

| 5-Ethyl-2,3-dihydro-[1,4]dithiine | C₆H₁₀S₂ | 146.277 | 23230-02-6 | Ethyl (C5), S | 78% synthetic yield |

| 5-Ethyl-(3H)-furan-2-one | C₆H₈O₂ | 112.1265 | 2313-01-1 | Ethyl (C5), lactone | Used in flavor chemistry |

Research Findings and Reactivity Insights

- Ring-Opening Reactions : Dihydrofurans undergo acid-catalyzed ring-opening, as seen in the synthesis of acetal derivatives (e.g., ). The presence of electron-donating groups (e.g., ethyl) may stabilize intermediates, altering reaction pathways compared to unsubstituted analogs .

- Thermodynamic Stability : Substituted dihydrofurans like 2,3-dihydro-5-methylfuran exhibit lower gas-phase reactivity (proton affinity = 910.3 kJ/mol) compared to simpler furans, which aligns with reduced aromaticity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.